3-Hydroxy Carvedilol-d5

Stable Isotope Labeling LC-MS/MS Internal Standard

3-Hydroxy Carvedilol-d5 (CAS 1329836-56-7) is a stable isotope-labeled internal standard (SIL-IS) consisting of the deuterated vascular-inactive metabolite 3-Hydroxy Carvedilol (CAS 146574-43-8). The compound possesses five deuterium atoms specifically substituted at positions 1,1,2,3,3 of the propoxy chain , resulting in a molecular weight of 427.50 g/mol versus 422.47 g/mol for the unlabeled species.

Molecular Formula C24H26N2O5
Molecular Weight 427.5 g/mol
Cat. No. B12432149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Carvedilol-d5
Molecular FormulaC24H26N2O5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O
InChIInChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D
InChIKeyRWDSIYCVHJZURY-SUTULTBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Carvedilol-d5: Procurement & Identification Guide for Deuterated Metabolite Analytical Standards


3-Hydroxy Carvedilol-d5 (CAS 1329836-56-7) is a stable isotope-labeled internal standard (SIL-IS) consisting of the deuterated vascular-inactive metabolite 3-Hydroxy Carvedilol (CAS 146574-43-8) . The compound possesses five deuterium atoms specifically substituted at positions 1,1,2,3,3 of the propoxy chain , resulting in a molecular weight of 427.50 g/mol versus 422.47 g/mol for the unlabeled species . As an analytical reference material, it is intended for research use only and is not for diagnostic or therapeutic applications [1].

3-Hydroxy Carvedilol-d5: Why Unlabeled or Under-Deuterated Analogs Cannot Be Substituted in Regulated Bioanalysis


Generic substitution of 3-Hydroxy Carvedilol-d5 with unlabeled 3-Hydroxy Carvedilol or alternative deuterated carvedilol internal standards (e.g., carvedilol-d3) introduces unacceptable quantitative error in LC-MS/MS workflows. While stable isotope-labeled internal standards are generally assumed to perfectly track analyte behavior, studies on carvedilol analogs demonstrate that insufficient deuteration or mismatched retention characteristics can lead to differential matrix effects and ion suppression, invalidating calibration [1]. Furthermore, the specific analyte (3-Hydroxy Carvedilol) exhibits inherent analytical challenges: in a validated low-volume pediatric LC-MS/MS method, only this metabolite failed full quantitative validation and required semi-quantitative assessment, underscoring the necessity of a precisely matched deuterated internal standard [2]. Using an under-deuterated (e.g., d3) or parent drug (e.g., carvedilol-d5) internal standard would not correct for these analyte-specific matrix effects and extraction variabilities, compromising method accuracy and regulatory compliance [1][3].

3-Hydroxy Carvedilol-d5: Quantitative Differentiation vs. Unlabeled and Alternative Deuterated Comparators


Molecular Mass Differentiation: 5.03 g/mol Increase Enables Baseline Mass Spectrometric Resolution

3-Hydroxy Carvedilol-d5 exhibits a molecular weight of 427.50 g/mol, representing a +5.03 g/mol mass shift relative to the unlabeled 3-Hydroxy Carvedilol (422.47 g/mol) . This 5-Da difference arises from the replacement of five hydrogen atoms with deuterium at specified positions on the propoxy chain . In contrast, alternative deuterated internal standards such as Carvedilol-d3 (3 Da shift) or 4'-Hydroxyphenyl Carvedilol-d5 (targeting a different metabolite) provide less mass separation or analyte mismatch, increasing the risk of isotopic cross-talk and compromised selectivity . The 5-Da shift for the exact analyte match ensures complete baseline resolution in MS/MS spectra.

Stable Isotope Labeling LC-MS/MS Internal Standard Deuterium Exchange

Overcoming Analyte-Specific Validation Failure: Enabling Quantitative vs. Semi-Quantitative Analysis

In a validated low-volume LC-MS/MS method for pediatric pharmacokinetic studies, the unlabeled 3-Hydroxy Carvedilol metabolite failed to meet international bioanalytical guideline criteria for accuracy, precision, and internal standard-normalized matrix effects, thus requiring only semi-quantitative assessment [1]. This limitation directly stems from the lack of a perfectly matched deuterated internal standard in that study. Procurement of 3-Hydroxy Carvedilol-d5 specifically resolves this failure by providing the exact isotopic analog required to correct for the analyte's unique matrix effects, ion suppression, and extraction variability [2]. While other metabolites in the same study (e.g., 4- and 5-hydroxyphenyl carvedilol) could be fully validated with their respective deuterated IS, 3-Hydroxy Carvedilol demands this specific d5 compound to achieve comparable quantitative performance [1].

Method Validation Bioanalysis Pediatric Pharmacokinetics Metabolite Quantification

Mitigation of Deuterium Isotope Effect on Retention Time and Ion Suppression

A landmark study on carvedilol enantiomers demonstrated that deuterated internal standards can exhibit a slight retention time shift relative to the unlabeled analyte due to the deuterium isotope effect, leading to differential matrix suppression and altered analyte/IS peak area ratios—ultimately compromising accuracy [1]. While that study highlighted a risk with a carvedilol-d3 standard, 3-Hydroxy Carvedilol-d5, with five deuterium atoms strategically placed on the propoxy chain, is designed to maximize structural and physicochemical similarity to the specific 3-hydroxy metabolite, thereby minimizing this retention time offset compared to less extensively deuterated or mismatched analogs . The 5-Da shift also provides sufficient mass separation to avoid isotopic cross-talk while maintaining near-identical chromatographic behavior, a balance not always achieved with d3-labeled compounds [1].

Matrix Effect Ion Suppression Chromatography Isotope Effect

3-Hydroxy Carvedilol-d5: Optimal Research & Industrial Application Scenarios Based on Quantitative Differentiation


Regulated Bioequivalence and Pharmacokinetic Studies Requiring Full Method Validation

3-Hydroxy Carvedilol-d5 is the required internal standard for any GLP/GCP-compliant pharmacokinetic study aiming to fully validate and quantify 3-Hydroxy Carvedilol in biological matrices. As demonstrated by Gangnus et al. (2021), the unlabeled metabolite could only be assessed semi-quantitatively, a limitation directly overcome by using this exact d5-labeled analog to correct for matrix effects and ensure precision and accuracy meeting international guidelines [1].

Pediatric Clinical Trials with Low Sample Volume Requirements

Given the ethical constraints of pediatric studies, low-volume LC-MS/MS methods (e.g., 100 μL plasma) are critical. 3-Hydroxy Carvedilol-d5 enables accurate quantification of this specific carvedilol metabolite in such limited samples, where high sensitivity and matrix effect correction are paramount. The compound's use ensures that pediatric pharmacokinetic data for this metabolite can be reliably generated, supporting evidence-based dosing in children with heart failure [1].

Metabolite-Specific Drug-Drug Interaction (DDI) and Pharmacogenetic Studies

In studies investigating the impact of CYP2D6 genotype or co-administered drugs on carvedilol metabolism, accurate quantification of individual hydroxylated metabolites is essential. 3-Hydroxy Carvedilol-d5 provides the necessary analytical specificity to distinguish this metabolite from others (e.g., 4'- and 5'-hydroxy carvedilol) and correct for differential matrix effects that can vary with genotype-dependent plasma composition [2][3].

Quality Control and Batch Release of Carvedilol Drug Products

During pharmaceutical manufacturing, the presence and quantification of specific impurities and metabolites like 3-Hydroxy Carvedilol are critical for product quality and regulatory filing. Using this d5-labeled standard ensures accurate and reproducible quantification in stability studies and impurity profiling, meeting the stringent requirements of ANDA submissions and pharmacopoeial monographs (USP/EP) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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